molecular formula C13H16O B3036559 4-Benzylcyclohexanone CAS No. 35883-77-3

4-Benzylcyclohexanone

Cat. No.: B3036559
CAS No.: 35883-77-3
M. Wt: 188.26 g/mol
InChI Key: DTEOFISCGXWYKE-UHFFFAOYSA-N
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Description

4-Benzylcyclohexanone is an organic compound with the molecular formula C13H16O and a molecular weight of 188.26 g/mol It is a derivative of cyclohexanone, where a benzyl group is attached to the fourth carbon of the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzylcyclohexanone can be synthesized through several methods. One common method involves the reaction of 1,4-cyclohexanedione mono(2,2-dimethyltrimethylene ketal) with benzylmagnesium bromide . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Benzylcyclohexanone undergoes various chemical reactions typical of ketones and benzyl-substituted compounds. These include:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield 4-benzylcyclohexanol or other reduced forms.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: 4-Benzylcyclohexanoic acid.

    Reduction: 4-Benzylcyclohexanol.

    Substitution: Various substituted benzylcyclohexanones depending on the substituent introduced.

Scientific Research Applications

4-Benzylcyclohexanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various synthetic pathways.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavors.

Comparison with Similar Compounds

    Cyclohexanone: A simpler ketone without the benzyl group.

    2-Benzylcyclohexanone: Similar structure but with the benzyl group attached to the second carbon.

    4-tert-Butylcyclohexanone: Another substituted cyclohexanone with a tert-butyl group at the fourth position.

Uniqueness: 4-Benzylcyclohexanone is unique due to the specific positioning of the benzyl group, which influences its chemical reactivity and potential applications. The presence of the benzyl group at the fourth position provides distinct steric and electronic effects compared to other substituted cyclohexanones.

Properties

IUPAC Name

4-benzylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEOFISCGXWYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Benzylcyclohexanone is prepared as follows. Cyclohexane-1,4-dione, ethylene monoketal is reacted with benzylidenetriphenylphosphorane to afford 4-benzylidenecyclohexanone, ethylene ketal, which is catalytically hydrogenated, e.g., using palladium on carbon, to give 4-benzylcyclohexanone, ethylene ketal. Deketalization with mineral acid, e.g., hydrochloric acid in acetone solution, provides 4-benzylcyclohexanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethylene monoketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 7.15 g (0.031 mole) of 4-benzylidenecyclohexanone, ethylene ketal and 0.35 g of 10% palladium on carbon in 150 ml of ethyl acetate was shaken under hydrogen until the theoretical gas uptake had been observed (1 hour). The catalyst was then removed on a filter and the filtrate was concentrated in vacuo to give 4-benzylcyclohexanone, ethylene ketal as an oil, the nmr spectrum of which agreed with the structure.
Quantity
7.15 g
Type
reactant
Reaction Step One
[Compound]
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 28 g of 8-benzyl-1,4-dioxa-spiro[4.5]decane, 100 mL of water, 10 mL of methanol and 20 g of Amberlite® IR-120+ was heated to reflux for 5 h. After cooling, removal of solvents under reduced pressure gave 24 g of 4-benzyl-cyclohexanone as an oil.
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution in toluene (44.0 mL) of the compound (1.28 g) obtained in step (1) above, p-toluenesulfonic acid monohydrate (84.0 mg) was added and thereafter the mixture was refluxed for 3 hours with a Dean-Stark apparatus. After being cooled to room temperature, the reaction mixture was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=100:0-50:50). A suspension of the resulting purified product (935 mg) and 20% palladium hydroxide/carbon (93.5 mg) in methanol (11.3 mL) was stirred at room temperature for 5 hours in a hydrogen atmosphere. The reaction mixture was filtered through Celite (registered trademark). The filtrate was concentrated under reduced pressure. To a solution of the resulting residue (938 mg) in tetrahydrofuran (34.3 mL), 1 mol/L hydrochloric acid (9.30 mL) was added at 0° C. and the mixture was stirred at room temperature for 14.5 hours. After concentrating the stirred mixture under reduced pressure, three extractions were conducted with ethyl acetate. The combined organic layers were washed with saturated brine. After passage through a phase separator, the washed organic layers were concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=90:10-50:50) to give the titled compound as a colorless oil (225 mg).
Name
compound
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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